R-268712
Overview
Description
R-268712 is a specific activin receptor-like kinase 5 inhibitor with an inhibitory concentration of 2.5 nanomolar. It is also an orally active transforming growth factor-beta type I receptor inhibitor. This compound is known for its potent and selective inhibition of activin receptor-like kinase 5, making it a valuable tool in scientific research, particularly in studies related to renal fibrosis and cancer .
Mechanism of Action
Mode of Action
R-268712 inhibits the phosphorylation of Smad3 in a dose-dependent manner . Smad3 is a protein that transmits signals from TGF-β receptors on the cell surface to the nucleus . By inhibiting the phosphorylation of Smad3, this compound suppresses the activation of TGF-β signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-β signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . In the context of fibrosis, TGF-β signaling promotes the production of extracellular matrix proteins, leading to tissue scarring .
Pharmacokinetics
This suggests that this compound can be absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of TGF-β in the local environment is necessary for this compound to exert its antifibrotic effects . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the body . .
Biochemical Analysis
Biochemical Properties
R-268712 interacts with the TGF-β receptor ALK5, inhibiting its activity . It specifically inhibits the phosphorylation of Smad3, a protein that is a key component in the TGF-β signaling pathway . This inhibition occurs in a dose-dependent manner .
Cellular Effects
This compound has been shown to suppress glomerulonephritis as well as glomerulosclerosis by inhibiting TGF-β signaling . It inhibits myofibroblast transdifferentiation (MTD) from fibroblasts in a dose-dependent manner without inhibiting cell growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of ALK5, a TGF-β type I receptor . This leads to a decrease in the phosphorylation of Smad3, thereby inhibiting the TGF-β signaling pathway .
Temporal Effects in Laboratory Settings
In vitro studies have shown that this compound inhibits the phosphorylation of Smad3 in a dose-dependent manner over a period of 1 hour . Over a longer period of 72 hours, it was found to inhibit myofibroblast transdifferentiation from fibroblasts .
Dosage Effects in Animal Models
In vivo studies have shown that this compound exhibits renoprotective effects in a dose-dependent manner . At a dosage of 1 mg/kg, it significantly reduced proteinuria and glomerulosclerosis, improving renal function .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. Given its role as an inhibitor of the TGF-β signaling pathway, it likely interacts with enzymes and cofactors involved in this pathway .
Transport and Distribution
Given its role as an ALK5 inhibitor, it is likely that it is transported to areas where this receptor is present .
Subcellular Localization
Given its role as an ALK5 inhibitor, it is likely that it localizes to areas where this receptor is present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-268712 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound can be prepared by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in publicly available sources. The compound is typically produced in research laboratories and supplied by specialized chemical companies for research purposes. The production process likely involves standard organic synthesis techniques, purification steps, and quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
R-268712 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent choice, depend on the desired outcome and the nature of the reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified compounds with different functional groups .
Scientific Research Applications
R-268712 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of activin receptor-like kinase 5 and its effects on various chemical pathways.
Biology: Employed in research on cellular signaling pathways, particularly those involving transforming growth factor-beta.
Medicine: Investigated for its potential therapeutic effects in conditions such as renal fibrosis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting activin receptor-like kinase 5
Comparison with Similar Compounds
R-268712 is unique in its high selectivity and potency as an activin receptor-like kinase 5 inhibitor. Similar compounds include:
SB-431542: Another activin receptor-like kinase 5 inhibitor with similar inhibitory properties but different chemical structure.
LY-364947: A selective inhibitor of transforming growth factor-beta type I receptor with distinct molecular characteristics.
GW-788388: An inhibitor of transforming growth factor-beta type I receptor with comparable biological activity but different pharmacokinetic properties
These compounds share similar targets and mechanisms of action but differ in their chemical structures, selectivity, and pharmacokinetic profiles, making this compound a valuable addition to the toolkit of researchers studying transforming growth factor-beta signaling pathways.
Properties
IUPAC Name |
2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOCCALXFSRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127927 | |
Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879487-87-3 | |
Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879487-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.